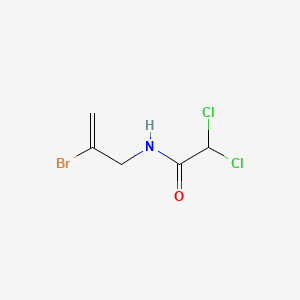
N-(2-Bromoallyl)-2,2-dichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoallyl)-2,2-dichloroacetamide is an organic compound that features a bromoallyl group attached to a dichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoallyl)-2,2-dichloroacetamide typically involves the reaction of 2,2-dichloroacetamide with 2,3-dibromopropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Here is a general synthetic route:
Starting Materials: 2,2-dichloroacetamide and 2,3-dibromopropene.
Reaction Conditions: The reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Procedure: The 2,2-dichloroacetamide is dissolved in THF, and 2,3-dibromopropene is added dropwise to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by standard workup procedures, including extraction, drying, and purification by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as distillation or crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoallyl)-2,2-dichloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Reduction Products: Reduction can yield dehalogenated or partially reduced products.
Scientific Research Applications
N-(2-Bromoallyl)-2,2-dichloroacetamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-Bromoallyl)-2,2-dichloroacetamide involves its ability to undergo various chemical transformations. The bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The dichloroacetamide moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromoallyl)ethylamine: Similar in structure but with an ethylamine group instead of a dichloroacetamide moiety.
2,3-Dibromopropene: A precursor used in the synthesis of N-(2-Bromoallyl)-2,2-dichloroacetamide.
Methyleneaziridines: Compounds with an exocyclic C–C double bond on a three-membered ring, which share some reactivity patterns with this compound.
Uniqueness
This compound is unique due to the presence of both a bromoallyl group and a dichloroacetamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
102585-33-1 |
|---|---|
Molecular Formula |
C5H6BrCl2NO |
Molecular Weight |
246.91 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-2,2-dichloroacetamide |
InChI |
InChI=1S/C5H6BrCl2NO/c1-3(6)2-9-5(10)4(7)8/h4H,1-2H2,(H,9,10) |
InChI Key |
PYCYRGHWAUTMJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















